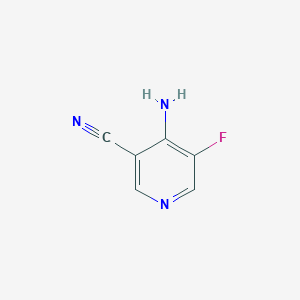

4-Amino-5-fluoronicotinonitrile

Description

Contextualization within Fluorinated Nicotinonitrile Chemistry

Fluorinated nicotinonitriles, characterized by a pyridine (B92270) ring bearing both a fluorine atom and a cyano group, are a class of compounds that have garnered considerable attention. The electron-withdrawing nature of both the fluorine and nitrile groups significantly influences the reactivity of the pyridine ring, making these compounds versatile intermediates for a variety of chemical transformations. The position of these substituents on the pyridine ring dictates the regioselectivity of subsequent reactions, allowing for the synthesis of a diverse range of complex molecules.

Historical Perspective and Significance as a Privileged Synthetic Scaffold

While the broader history of pyridine chemistry dates back over a century, the focused exploration of fluorinated derivatives like 4-Amino-5-fluoronicotinonitrile is a more recent development, driven by the increasing demand for novel fluorinated pharmaceuticals and agrochemicals. The term "privileged scaffold" is used to describe molecular frameworks that are capable of binding to multiple biological targets, and the 4-aminopyridine (B3432731) core, in particular, has been identified as such. nih.gov The addition of a fluorine atom and a nitrile group to this scaffold enhances its utility, providing synthetic handles for further functionalization and modulating its electronic properties. This has established this compound as a key starting material for the construction of more elaborate and biologically relevant molecules.

Overview of Research Trajectories in Functionalized Pyridine Derivatives

Research into functionalized pyridine derivatives is a highly active field, with several key trajectories. lifechemicals.comresearchgate.net One major area of focus is the development of novel synthetic methodologies to access these compounds with high efficiency and selectivity. nih.govnih.gov This includes the exploration of multicomponent reactions and transition metal-catalyzed cross-coupling reactions. nih.gov Another significant research direction is the application of these derivatives in medicinal chemistry, where they are used to develop new therapeutic agents targeting a wide range of diseases. lifechemicals.com Furthermore, the unique photophysical and electronic properties of functionalized pyridines make them attractive candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and sensors. The study of compounds like this compound lies at the intersection of these research trajectories, highlighting its importance as a versatile platform for innovation.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H4FN3 | PubChem |

| Molecular Weight | 137.11 g/mol | PubChem |

| IUPAC Name | 4-amino-5-fluoropyridine-3-carbonitrile | |

| CAS Number | 877399-73-0 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H4FN3 |

|---|---|

Molecular Weight |

137.11 g/mol |

IUPAC Name |

4-amino-5-fluoropyridine-3-carbonitrile |

InChI |

InChI=1S/C6H4FN3/c7-5-3-10-2-4(1-8)6(5)9/h2-3H,(H2,9,10) |

InChI Key |

PFMRTSYDYQPKHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)F)N)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 5 Fluoronicotinonitrile and Its Precursors

Retrosynthetic Analysis of 4-Amino-5-fluoronicotinonitrile

A retrosynthetic analysis of this compound reveals several logical bond disconnections that inform potential synthetic strategies. The primary disconnections involve the carbon-nitrogen bond of the amino group and the carbon-fluorine bond.

Primary Disconnections:

C-N Bond Disconnection: This approach suggests the introduction of the amino group at a late stage of the synthesis. This can be achieved through amination of a suitably activated pyridine (B92270) precursor, such as a halogenated or otherwise functionalized nicotinonitrile.

C-F Bond Disconnection: This strategy involves the introduction of the fluorine atom onto a pre-existing aminonicotinonitrile scaffold. This typically requires a nucleophilic or electrophilic fluorinating agent.

A deeper analysis considers the construction of the pyridine ring itself. This leads to strategies involving the cyclization of smaller, appropriately functionalized and fluorinated building blocks.

Established Multi-Step Synthetic Routes

Several multi-step synthetic routes have been established for the preparation of this compound, each with its own set of advantages and challenges.

Synthesis from Halogenated Pyridine Precursors

A common and well-documented approach begins with readily available halogenated pyridine precursors. For instance, the synthesis can commence from a di- or tri-chlorinated nicotinonitrile derivative.

A key precursor, 2,6-dichloro-5-fluoronicotinonitrile, can be synthesized from 3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt. This reaction is carried out using phosphorus trichloride (B1173362) and chlorine gas in a suitable solvent with a basic catalyst. google.comgoogle.com While this provides a route to a fluorinated precursor, subsequent selective amination and dehalogenation steps would be required to arrive at the target molecule.

Another potential starting material is 4,6-dichloronicotinonitrile. The synthesis would then involve a regioselective amination at the 4-position, followed by the introduction of the fluorine atom at the 5-position and subsequent dehalogenation at the 6-position. The regioselectivity of the amination step is a critical consideration in this approach.

Regioselective Amination Techniques

The introduction of the amino group at the C4 position of the pyridine ring is a crucial step in many synthetic routes. Several modern catalytic and non-catalytic methods are employed to achieve this regioselectivity.

Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction is widely used for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgorganic-chemistry.org In the context of synthesizing this compound, it can be applied to a precursor such as 4,6-dichloro-5-fluoronicotinonitrile. The use of specialized phosphine (B1218219) ligands is often necessary to achieve high yields and selectivity, favoring amination at the C4 position over the C2 or C6 positions. researchgate.net The reaction's utility stems from its tolerance of various functional groups and its ability to proceed under relatively mild conditions.

Direct Amination (SNAr): Nucleophilic aromatic substitution (SNAr) offers a more direct route to amination. In this method, a highly activated pyridine ring, typically bearing strong electron-withdrawing groups, reacts directly with an amine nucleophile. For precursors like di- or trichloronicotinonitriles, the inherent electronic properties of the ring direct the incoming amine to specific positions. The regioselectivity of SNAr reactions on polychloropyrimidines has been studied, demonstrating that substitution at the 2- and 4-positions can be controlled by the choice of amine and reaction conditions. datapdf.comnih.gov

Introduction of Fluorine via Nucleophilic Aromatic Substitution (SNAr) on Activated Pyridines

The introduction of the fluorine atom is often achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method relies on the displacement of a good leaving group, such as a chloride or nitro group, by a fluoride (B91410) ion source (e.g., KF, CsF). For this reaction to be effective, the pyridine ring must be activated by electron-withdrawing groups, such as the nitrile group and other halogens present on the ring. The position of these activating groups influences the regioselectivity of the fluorination.

For example, starting with a precursor like 4-amino-5-chloro-6-halonicotinonitrile, a nucleophilic fluorination could potentially be employed to introduce the fluorine at the 5-position. The success of this step depends on the relative lability of the leaving group at C5 compared to other positions.

Cyclization Reactions from Smaller Fluorinated Building Blocks

An alternative and elegant approach to constructing the this compound scaffold involves the cyclization of smaller, pre-fluorinated building blocks. This strategy avoids the often harsh conditions required for late-stage fluorination of the pyridine ring.

A notable example is the synthesis of fluorinated pyrimidines and pyrazoles from potassium 2-cyano-2-fluoroethenolate. nih.govnih.gov This β-fluoroenolate salt can be reacted with various amidine hydrochlorides in a cyclocondensation reaction to afford 4-amino-5-fluoropyrimidine derivatives in good to excellent yields. nih.govnih.gov This methodology offers a convergent and efficient route to the core structure, with the fluorine atom incorporated from the outset.

Table 1: Synthesis of 4-Amino-5-fluoropyrimidine Derivatives via Cyclization

| Amidine Hydrochloride | Product | Yield (%) |

| Formamidine (B1211174) hydrochloride | 4-Amino-5-fluoropyrimidine | 85 |

| Acetamidine hydrochloride | 4-Amino-2-methyl-5-fluoropyrimidine | 93 |

| Benzamidine hydrochloride | 4-Amino-2-phenyl-5-fluoropyrimidine | 93 |

Data sourced from a study on the synthesis of fluorinated pyrimidines. nih.govnih.gov

Novel and Emerging Synthetic Techniques

The field of pyridine functionalization is continuously evolving, with new methods emerging that offer greater efficiency, selectivity, and functional group tolerance. While not yet specifically reported for the synthesis of this compound, these techniques hold promise for future applications.

C-H Functionalization: Direct C-H functionalization of the pyridine ring is a highly atom-economical approach that avoids the need for pre-functionalized starting materials. rsc.org Recent advances have enabled the regioselective functionalization of pyridines at various positions, including C4. These methods often employ transition metal catalysis or photoredox catalysis to activate the C-H bond. datapdf.com

Flow Chemistry: The use of continuous flow reactors for the synthesis of heterocyclic compounds is gaining traction. Flow chemistry can offer improved safety, scalability, and reaction control, particularly for reactions involving hazardous reagents or intermediates.

Enzymatic Synthesis: Biocatalysis presents a green and highly selective alternative to traditional chemical synthesis. While still in its early stages for the synthesis of complex pyridines, the development of engineered enzymes could provide novel and efficient routes to this compound and its derivatives.

Green Chemistry Methodologies

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of nitrogen-containing heterocyclic compounds. While specific research on the synthesis of this compound using aqueous micellar conditions is not extensively documented in publicly available literature, the broader field of green chemistry offers relevant strategies. The use of water as a solvent is a cornerstone of green chemistry, and techniques such as multicomponent reactions in aqueous media have been developed for the synthesis of fluorinated 2-aminopyridines. rsc.org These reactions often proceed under mild conditions and can offer high atom economy. The development of eco-friendly, one-pot synthesis methods for cyanopyridine derivatives further highlights the trend towards more sustainable chemical production. nih.gov General advancements in green synthetic approaches for organofluorine compounds, including the use of less hazardous reagents and solvents, are also pertinent to the synthesis of this and related molecules. benthamscience.comnih.gov

Continuous Flow Chemistry Applications in Synthesis

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering advantages in terms of safety, scalability, and process control. mdpi.com While specific applications of continuous flow for the synthesis of this compound are not detailed in available research, the synthesis of related aminopyridines and other active pharmaceutical ingredients (APIs) has been successfully demonstrated using this technology. researchgate.netacs.orgnih.gov For instance, the uncatalyzed nucleophilic aromatic substitution (SNAr) of chloropyridines to produce aminopyridines has been efficiently carried out in continuous-flow reactors at high temperatures. researchgate.net Furthermore, the catalytic N-oxidation of pyridine derivatives has been achieved in a packed-bed microreactor, showcasing a safer and more efficient process compared to batch methods. organic-chemistry.org These examples suggest the potential for developing a continuous flow process for the synthesis of this compound, which could offer significant improvements in efficiency and safety.

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in the synthesis of complex organic molecules. While specific catalytic methods for the direct synthesis of this compound are not widely reported, related transformations provide insight into potential catalytic strategies. The synthesis of fluorinated pyrimidines and pyrazoles has been achieved through cyclocondensation reactions, which can be influenced by the choice of catalyst and reaction conditions. nih.gov The synthesis of 3-fluoro-4-aminopyridine, a structurally similar compound, involves a Hofmann degradation reaction, a classic transformation that can be facilitated by specific reagents. google.com Additionally, the synthesis of other aminofluoropyridines has been explored, providing a basis for potential catalytic routes to this compound.

Purification and Isolation Methodologies for this compound

The purification and isolation of the final product are critical steps to ensure its suitability for subsequent applications. For this compound and related compounds, a combination of standard and advanced techniques is employed.

Following synthesis, crude product mixtures are typically subjected to a series of purification steps. Common methods include extraction, where the product is selectively transferred from one solvent to another to remove impurities. The solid product can then be isolated by filtration and dried under reduced pressure to remove residual solvents. google.com For higher purity requirements, chromatographic techniques are often necessary. High-performance liquid chromatography (HPLC) is a powerful tool for separating the target compound from byproducts and unreacted starting materials. The use of a semipreparative column allows for the isolation of larger quantities of the purified compound. nih.gov

The selection of the appropriate purification strategy depends on the scale of the synthesis and the desired purity of the final product. The table below summarizes common purification techniques applicable to aminofluoropyridine derivatives.

| Purification Method | Description | Application |

| Extraction | Separation based on differential solubility of the compound in two immiscible liquids. | Initial work-up to remove bulk impurities. |

| Crystallization | Solidification of the compound from a solution in a highly pure form. | Often used for final purification of solid compounds. |

| Filtration | Separation of a solid from a liquid or gas by passing the mixture through a filter medium. | Isolation of a precipitated solid product. |

| Drying under Vacuum | Removal of residual solvents at reduced pressure. | Final step after isolation to obtain a solvent-free product. |

| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase. | Purification of a wide range of organic compounds. |

| High-Performance Liquid Chromatography (HPLC) | A high-pressure form of column chromatography for high-resolution separations. | Final purification to achieve high purity; also used for analysis. |

Reaction Chemistry and Mechanistic Investigations of 4 Amino 5 Fluoronicotinonitrile

Reactivity at the Amino Group

The amino group of 4-Amino-5-fluoronicotinonitrile is a primary nucleophilic center, readily participating in a range of reactions.

Acylation and Alkylation Reactions

The amino group can be acylated to form amides. For instance, reactions with acylating agents like acetic anhydride (B1165640) can introduce an acetyl group. nih.gov These reactions are fundamental in modifying the electronic and steric properties of the molecule for further synthetic steps.

Alkylation of the amino group is also a feasible transformation, leading to the formation of secondary and tertiary amines. These reactions typically involve the use of alkyl halides or other alkylating agents.

Diazotization Reactions and Subsequent Transformations (e.g., Sandmeyer-type reactions)

The primary aromatic amino group of this compound can be converted to a diazonium salt. This is typically achieved by treatment with nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) and a strong acid. masterorganicchemistry.comrsc.org The resulting diazonium salt is a highly valuable intermediate because the diazonio group is an excellent leaving group (as N₂ gas), facilitating its replacement by a wide array of nucleophiles. masterorganicchemistry.com

Sandmeyer-type reactions are a cornerstone of diazonium salt chemistry, providing a method to introduce various substituents onto the aromatic ring. wikipedia.orgnih.gov These reactions are typically catalyzed by copper(I) salts. organic-chemistry.org For example:

Halogenation: Treatment with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) can introduce a chloro or bromo substituent, respectively. masterorganicchemistry.com

Cyanation: The use of copper(I) cyanide (CuCN) allows for the introduction of a nitrile group. masterorganicchemistry.com

These transformations offer a powerful tool for the synthesis of a diverse range of substituted nicotinonitrile derivatives. The mechanism of the Sandmeyer reaction is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical and nitrogen gas. wikipedia.org

Condensation Reactions with Carbonyl Compounds

The amino group of this compound can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones. This reaction, which is typically acid-catalyzed, involves a nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an imine (Schiff base). wikipedia.org The reaction is reversible and often requires the removal of water to drive it to completion. wikipedia.org These condensation reactions are crucial for the construction of more complex heterocyclic systems. libretexts.org

Transformations Involving the Nitrile Group

The nitrile group of this compound is another key functional group that can be chemically modified.

Hydrolysis to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or its corresponding salt. This transformation is a common and important reaction of nitriles, providing access to nicotinic acid derivatives. psu.edu The hydrolysis proceeds through a carboximidic acid intermediate, which is then further hydrolyzed to the carboxylic acid.

Reduction to Amines

The nitrile group can be reduced to a primary amine. chemguide.co.uk This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. chemguide.co.ukcommonorganicchemistry.com

Common methods for nitrile reduction include:

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that can effectively convert nitriles to primary amines. The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran. chemguide.co.ukyoutube.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum. chemguide.co.ukcommonorganicchemistry.comgoogle.com To suppress the formation of secondary and tertiary amine byproducts, ammonia (B1221849) is often added to the reaction mixture. commonorganicchemistry.comgoogle.com

Borane Reagents: Borane complexes like borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethyl sulfide (B99878) (BH₃-SMe₂) can also be employed for the reduction of nitriles to amines. commonorganicchemistry.com

These reduction reactions provide a direct route to aminomethylpyridine derivatives, which are valuable building blocks in medicinal chemistry and materials science.

Cyclization Reactions for Fused Heterocycle Formation

The strategic placement of amino and cyano groups ortho to each other in this compound makes it a prime candidate for cyclization reactions to form fused heterocyclic systems. While specific studies on this molecule are not extensively documented, the reactivity of analogous ortho-aminonitriles is well-established, allowing for predictions of its behavior.

One of the most common applications of ortho-aminonitriles is in the synthesis of fused pyrimidines. For instance, the reaction with formamide (B127407) or formic acid can lead to the formation of pyrimido[4,5-c]pyridines. These reactions typically proceed through an initial formylation of the amino group, followed by an intramolecular cyclization where the nitrile group is attacked by the newly formed formamidine (B1211174) or a related intermediate. The synthesis of various pyrimido[4,5-b]quinoline-4-ones and pyrimido[4,5-d]pyrimidines from related amino-substituted heterocycles demonstrates the feasibility of such transformations nih.govresearchgate.net.

Furthermore, the amino and cyano groups can react with various reagents to form other fused five- or six-membered rings. For example, reaction with hydrazine (B178648) would be expected to yield pyrazolo[4,3-c]pyridines. The synthesis of related pyrazolo[3,4-b]pyridine scaffolds from different precursors highlights the general utility of this approach in heterocyclic chemistry nih.govresearchgate.net. Similarly, reagents like guanidine (B92328) could be employed to construct fused aminopyrimidines.

The general strategy for the synthesis of pyrazolo[4,3-b]pyridines often involves the annulation of a pyridine (B92270) fragment to an amino-substituted pyrazole (B372694) ring nih.gov. In the case of this compound, the reverse approach, building the pyrazole ring onto the pyridine core, would be employed.

Reactivity of the Fluorine Atom and Pyridine Ring System

The fluorine atom and the pyridine ring itself are key sites of reactivity in this compound, enabling a range of functionalization reactions.

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitrile group and the inherent electron-deficient nature of the pyridine ring. This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles.

Common nucleophiles used in SNAr reactions on fluoro-pyridines include amines, alkoxides, and thiolates. For example, reaction with a primary or secondary amine would be expected to yield the corresponding 4,5-diaminonicotinonitrile derivative. Similarly, treatment with sodium methoxide (B1231860) in methanol (B129727) would likely lead to the formation of 4-amino-5-methoxynicotinonitrile.

The general conditions for such substitutions typically involve heating the substrate with the nucleophile in a suitable solvent, often in the presence of a base to neutralize the hydrofluoric acid formed during the reaction. The choice of solvent and base can be crucial for the success of the reaction.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings znaturforsch.comresearchgate.net. In this strategy, a directing metalating group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. The resulting lithiated species can then be trapped with various electrophiles.

In this compound, the amino group could potentially act as a directing group. However, the acidic proton of the amino group would first be deprotonated by the strong organolithium base. To circumvent this, the amino group is often protected with a group that can still function as a DMG, such as a pivaloyl or a carbamate (B1207046) group. For instance, studies on the lithiation of (pivaloylamino)pyridines have shown that the pivaloylamino group can effectively direct lithiation to the ortho-position acs.org.

Following protection of the amino group, treatment with a strong lithium base like n-butyllithium or lithium diisopropylamide (LDA) at low temperatures would be expected to lead to deprotonation at the C-6 position, ortho to the directing group. The resulting organolithium intermediate could then be reacted with a range of electrophiles, such as aldehydes, ketones, or alkyl halides, to introduce new substituents at this position. The use of hindered lithiating reagents like lithium 2,2,6,6-tetramethylpiperidide (LTMP) can sometimes prevent addition to the pyridine ring clockss.org.

Mechanistic Studies of Key Transformations

The cyclization reactions to form fused heterocycles like pyrimido[4,5-c]pyridines or pyrazolo[4,3-c]pyridines are generally believed to proceed via a sequence of addition and condensation steps. For pyrimidine (B1678525) formation with formamide, the mechanism likely involves the initial formation of a formamidine intermediate, which then undergoes an intramolecular cyclization by nucleophilic attack of the nitrogen onto the carbon of the nitrile group. This is followed by tautomerization to yield the aromatic fused pyrimidine.

The nucleophilic aromatic substitution of the fluorine atom is expected to follow the classical SNAr mechanism. This two-step process involves the initial addition of the nucleophile to the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically faster step, the fluoride ion is eliminated to restore the aromaticity of the ring. The stability of the Meisenheimer complex is a key factor in determining the reaction rate and is enhanced by the presence of the electron-withdrawing nitrile group.

The mechanism of directed ortho-metalation involves the formation of a complex between the directing group and the organolithium reagent. This complexation increases the local concentration of the base near the ortho-proton and lowers the activation energy for its abstraction, leading to regioselective deprotonation researchgate.netclockss.org. The subsequent reaction with an electrophile is a standard electrophilic attack on the newly formed carbanion.

Spectroscopic and Structural Characterization Methodologies for 4 Amino 5 Fluoronicotinonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-amino-5-fluoronicotinonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for unambiguous structural assignment.

The structure of this compound contains hydrogen, carbon, and fluorine atoms, making ¹H, ¹³C, and ¹⁹F NMR spectroscopy indispensable for its characterization.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amino group protons. The aromatic protons on the pyridine (B92270) ring will appear as doublets due to coupling with the adjacent fluorine atom and with each other. The chemical shifts of these protons are influenced by the electron-donating amino group and the electron-withdrawing cyano and fluoro groups. The amino group protons typically appear as a broad singlet, the chemical shift of which can be solvent and concentration-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The pyridine ring will exhibit six distinct signals. The carbon atoms directly bonded to the fluorine and amino groups will show characteristic chemical shifts and C-F coupling. The nitrile carbon will have a chemical shift in the typical range for cyano groups (around 115-120 ppm). The application of DEPT (Distortionless Enhancement by Polarization Transfer) experiments can aid in distinguishing between CH and quaternary carbons. For related compounds like 4-aminopyridine (B3432731), the carbon signals are well documented and serve as a basis for predicting the spectrum of its fluorinated and cyanated derivative. nih.gov

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a powerful tool for characterizing fluorinated organic compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.govbiophysics.org The spectrum of this compound is expected to show a single resonance for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom on the pyridine ring. Furthermore, coupling between the fluorine and adjacent protons (³JHF) and carbons (¹JCF, ²JCF, ³JCF) provides crucial connectivity information. For instance, in similar fluorinated aromatic compounds, the ¹⁹F chemical shifts are sensitive to the nature and position of other substituents. nih.gov

Illustrative NMR Data for a Related Compound (4-Aminopyridine-3-carbonitrile)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 8.15 | d | H-2 |

| 7.80 | d | H-6 | |

| 6.70 | dd | H-5 | |

| 6.50 | br s | -NH₂ | |

| ¹³C | 158.0 | C | C-4 |

| 152.0 | CH | C-2 | |

| 140.0 | CH | C-6 | |

| 117.0 | C | -CN | |

| 108.0 | CH | C-5 | |

| 95.0 | C | C-3 |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

To definitively establish the structure of this compound, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between different nuclei, providing a detailed map of the molecular connectivity.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would show correlations between scalar coupled protons. For this compound, a cross-peak between the two aromatic protons would confirm their adjacent positions on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HMQC or HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This experiment is crucial for assigning the ¹³C signals for the protonated carbons of the pyridine ring.

Infrared (IR) and Raman Spectroscopy Methodologies for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.netnih.gov The resulting spectra provide a "fingerprint" of the compound, with characteristic absorption bands corresponding to specific functional groups. vscht.cz

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands for the amino (N-H), cyano (C≡N), and aromatic (C=C, C-H) groups. The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. The C≡N stretching vibration gives rise to a sharp, intense band around 2220-2260 cm⁻¹. researchgate.net The C-F stretching vibration will also be present, typically in the 1000-1400 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations will be observed in the 1400-1600 cm⁻¹ range, and aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. researchgate.netnih.gov

Raman Spectroscopy: Raman spectroscopy is particularly useful for detecting vibrations of non-polar bonds with high polarizability. The C≡N and the aromatic ring stretching vibrations are expected to give strong signals in the Raman spectrum. The symmetric vibrations of the molecule will be more intense in the Raman spectrum compared to the IR spectrum.

Expected Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | IR, Raman |

| N-H Bend | 1590 - 1650 | IR | |

| Cyano (-C≡N) | C≡N Stretch | 2220 - 2260 | IR, Raman |

| Aromatic Ring | C-H Stretch | > 3000 | IR, Raman |

| C=C, C=N Stretch | 1400 - 1600 | IR, Raman | |

| Fluoro (-F) | C-F Stretch | 1000 - 1400 | IR |

Mass Spectrometry (MS) Methodologies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of the parent ion, allowing for the determination of the elemental composition of this compound. The expected exact mass for the molecular ion [M+H]⁺ of C₆H₄FN₃ can be calculated and compared with the experimental value to confirm the molecular formula. For a related compound, 4-amino-2,6-dichloro-5-fluoronicotinonitrile, HRMS would be critical to confirm the presence of the two chlorine atoms in addition to the other elements. bldpharm.com

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected parent ion and the analysis of the resulting fragment ions. nih.govmatrixscience.com This technique provides valuable information about the structure of the molecule by revealing its fragmentation pathways. For this compound, common fragmentation pathways would likely involve the loss of small neutral molecules such as HCN, HF, or NH₃. The analysis of these fragmentation patterns helps to piece together the structure of the molecule and confirm the connectivity of the atoms. The fragmentation of related amino-substituted heterocycles often shows characteristic losses that can be compared to those observed for the target compound. uni-muenster.denih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the compound. The subsequent diffraction pattern is then analyzed to generate a detailed model of the crystal lattice and the molecular structure. This information is crucial for understanding intermolecular interactions, polymorphism, and the relationship between structure and physical properties.

Despite a thorough search of available scientific literature, specific X-ray crystallographic data for this compound could not be located. While studies on structurally similar compounds, such as 4-amino-2,6-dichloro-5-fluoronicotinonitrile and various aminopyridine derivatives, have been reported, the crystal structure of this compound remains to be determined and published in peer-reviewed sources.

The anticipated data from such a study would typically include the following parameters, which are essential for a comprehensive structural analysis:

| Crystallographic Parameter | Description |

| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides of the unit cell and the angles between them. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Calculated Density (Dx) | The theoretical density of the crystal. |

| Bond Lengths and Angles | Precise measurements of the distances between bonded atoms and the angles they form. |

| Hydrogen Bonding Interactions | Details of any intermolecular hydrogen bonds that stabilize the crystal structure. |

Future research involving the synthesis and crystallization of this compound would be necessary to generate these critical data points.

UV-Visible Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Visible spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelength of maximum absorbance (λmax) corresponds to the energy difference between these states and is characteristic of the molecule's electronic structure, particularly the nature of its chromophores and the extent of conjugation.

The expected electronic transitions for this molecule would likely involve:

π → π* transitions: Associated with the aromatic pyridine ring and the nitrile group. These are typically high-energy transitions.

n → π* transitions: Involving the non-bonding electrons of the nitrogen atoms in the amino group and the pyridine ring. These are generally lower in energy than π → π* transitions.

A hypothetical UV-Visible absorption data table for this compound, based on the expected transitions for similar aromatic amines and nitriles, might look as follows. It is crucial to note that these are theoretical values and require experimental verification.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

| Ethanol | ~230-250 | To be determined | π → π |

| Ethanol | ~280-300 | To be determined | π → π |

| Hexane | ~320-350 | To be determined | n → π* |

The position and intensity of these absorption bands would be sensitive to the polarity of the solvent. For instance, π → π* transitions often exhibit a red shift (shift to longer wavelength) in more polar solvents, while n → π* transitions typically show a blue shift (shift to shorter wavelength).

Theoretical and Computational Studies of 4 Amino 5 Fluoronicotinonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and predict a wide range of chemical properties.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. DFT calculations can be used to determine the optimized geometry, electronic energy, and various other ground-state properties of 4-Amino-5-fluoronicotinonitrile. A typical DFT study would employ a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to model the molecule. ajchem-a.com

The optimized geometry provides the most stable arrangement of the atoms in the molecule, yielding precise bond lengths and angles. For this compound, DFT would reveal how the substituents (amino, fluoro, and cyano groups) influence the geometry of the pyridine (B92270) ring. For instance, the electron-withdrawing nature of the fluorine and cyano groups, contrasted with the electron-donating amino group, would lead to specific distortions in the ring and alterations in the bond lengths of the substituents.

Illustrative Data Table: Predicted Ground State Properties of this compound from DFT Calculations

| Property | Predicted Value |

| Total Energy (Hartree) | -XXX.XXXX |

| Dipole Moment (Debye) | X.XX |

| C2-C3 Bond Length (Å) | 1.XXX |

| C4-N (Amino) Bond Length (Å) | 1.XXX |

| C5-F Bond Length (Å) | 1.XXX |

| C3-C4-N (Amino) Bond Angle (°) | 1XX.X |

Note: The values in this table are illustrative and represent the type of data that would be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept within DFT for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO would likely be localized on the electron-rich amino group and the pyridine ring, while the LUMO would be expected to have significant contributions from the electron-withdrawing cyano and fluoro groups. An FMO analysis would map the spatial distribution of these orbitals and calculate their energy levels, providing insights into the most probable sites for electrophilic and nucleophilic attack. ajchem-a.com

Illustrative Data Table: FMO Analysis of this compound

| Orbital | Energy (eV) | Primary Location |

| HOMO | -X.XX | Amino group, Pyridine ring |

| LUMO | -X.XX | Cyano group, Pyridine ring |

| HOMO-LUMO Gap (eV) | X.XX | - |

Note: The values in this table are illustrative and represent the type of data that would be obtained from FMO analysis.

Computational Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. By calculating the vibrational frequencies and NMR chemical shifts of this compound, a theoretical spectrum can be generated and compared with experimental data. researchgate.net Discrepancies between the predicted and experimental spectra can highlight specific intermolecular interactions or environmental effects not accounted for in the gas-phase calculations.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis explores the different spatial arrangements of a molecule (conformers) and their relative energies. For a molecule like this compound, rotation around the C-N bond of the amino group is a key conformational freedom. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be constructed. This surface reveals the most stable conformers and the energy barriers between them. Such studies are crucial for understanding how the molecule might change its shape to interact with other molecules, such as in a biological receptor site.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. For this compound, an MD simulation could be used to study its behavior in a solvent, such as water, or its interaction with a biological macromolecule. tandfonline.comfigshare.com These simulations can reveal information about solvation shells, hydrogen bonding dynamics, and the stability of binding poses, which are critical for drug design and materials science. rsc.orgresearchgate.net

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, one could model its synthesis or its participation in various chemical reactions. By mapping the reaction pathway from reactants to products, it is possible to identify transition states—the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, and thus its rate. This type of analysis can be used to understand the regioselectivity of reactions involving the pyridine ring and to design more efficient synthetic routes. For instance, modeling the Chichibabin reaction with a pyridine derivative can elucidate the preference for nucleophilic attack at specific positions. youtube.com

In Silico Design Principles and Virtual Screening Methodologies for Derivative Synthesis

The development of novel derivatives of this compound leverages sophisticated computational techniques to predict and prioritize compounds with enhanced biological activity and favorable pharmacokinetic profiles. These in silico methods, including virtual screening and rational drug design, accelerate the discovery process by focusing laboratory efforts on the most promising candidates. ijfmr.com

In Silico Design Principles

The foundational principle of in silico design is to establish a structure-activity relationship (SAR), which provides insights into how molecular modifications affect a compound's biological efficacy. ijfmr.com For pyridine-based scaffolds like this compound, computational approaches are essential for designing derivatives with improved potency and selectivity. ijfmr.com An integrated computational study often involves a combination of three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations. nih.gov

3D-QSAR methods, such as comparative molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA), are used to build predictive models. nih.gov These models generate contour maps that visually represent the relationship between the three-dimensional structure of a compound and its activity, highlighting regions where modifications, such as altering electrostatic or hydrogen-bond donor fields, could lead to more potent derivatives. nih.gov

Molecular docking is employed to understand the binding mode of potential derivatives within the active site of a specific biological target, such as an enzyme or receptor. nih.govresearchgate.net This technique identifies key amino acid residues that interact with the ligand, providing a rationale for structural modifications. nih.gov For instance, based on docking results and 3D-QSAR models, novel compounds can be designed with potentially superior activity and better ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. nih.gov

The following table illustrates the key principles guiding the in silico design of novel derivatives.

| Design Principle | Computational Method | Objective |

| Structure-Activity Relationship (SAR) Elucidation | 3D-QSAR (CoMFA/CoMSIA) | To build predictive models that correlate molecular properties with biological activity and guide structural modifications. nih.gov |

| Binding Mode Analysis | Molecular Docking | To identify key interactions between a ligand and its target protein, informing the design of derivatives with improved binding affinity. nih.govresearchgate.net |

| Dynamic Stability Assessment | Molecular Dynamics (MD) Simulations | To evaluate the stability of the ligand-protein complex over time and validate the binding mode predicted by docking. ijfmr.comnih.gov |

| Pharmacokinetic & Toxicity Prediction | ADMET Screening | To assess the drug-likeness and safety profile of designed compounds early in the discovery process. ijfmr.comfrontiersin.org |

Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify structures that are most likely to bind to a drug target. researchgate.net This process significantly narrows down the number of candidates for experimental synthesis and testing. ijfmr.com The methodologies can be broadly categorized as ligand-based and structure-based.

Ligand-based virtual screening involves searching for molecules that are similar to a known active compound (the "seed" structure). nih.govscispace.com This approach is particularly useful when the three-dimensional structure of the target protein is unknown. nih.gov The process often engages collaborative rounds of screening across multiple large, proprietary databases to identify both close analogs and structurally diverse compounds that fit a common pharmacophore. nih.govscispace.com

Structure-based virtual screening relies on the known 3D structure of the target protein. Molecular docking is the primary tool used in this approach, where compounds from a library are computationally fitted into the target's binding site. ijfmr.comijfmr.com The compounds are then ranked based on their predicted binding affinity or docking score. nih.gov

A typical virtual screening workflow for identifying potential derivatives of a scaffold like this compound is outlined below.

| Step | Description | Tools/Methods Used |

| 1. Library Preparation | A large database of chemical compounds (e.g., ZINC, NCI) is prepared for screening. nih.govf1000research.com | Chemical databases, software for ligand preparation (e.g., Avogadro). f1000research.com |

| 2. Target Selection & Preparation | A biological target (e.g., a specific enzyme like CDK9 or a protein receptor) is identified and its 3D structure is prepared for docking. ijfmr.comnih.gov | Protein Data Bank (PDB), molecular modeling software. |

| 3. Molecular Docking | The compound library is docked into the active site of the target protein. | AutoDock, Molegro Virtual Docker (MVD), Schrödinger program. researchgate.netnih.govnih.gov |

| 4. Hit Identification & Ranking | Compounds are ranked based on docking scores and binding energies. Top-ranking compounds are selected as "hits". nih.gov | Scoring functions within docking software. |

| 5. Post-Screening Analysis | Hits are further evaluated for drug-likeness (e.g., Lipinski's rule of five) and pharmacokinetic properties (ADMET). nih.govf1000research.com | SWISSADME, ADMETLab 2.0. frontiersin.orgf1000research.com |

| 6. Dynamic Simulation | The stability of the complex formed between the top hits and the target protein is assessed using molecular dynamics simulations. ijfmr.comnih.gov | Desmond, GROMACS. |

Following the virtual screening process, detailed analysis of the top-ranked candidates is performed. This includes examining the specific interactions, such as hydrogen bonds, that contribute to their binding affinity. nih.gov For example, a hypothetical output from a docking study might identify several promising derivatives with strong predicted binding energies, as shown in the table below.

| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |

| Derivative-01 | -10.2 | LYS85, ILE62 | 2 |

| Derivative-02 | -9.8 | VAL70, PHE32 | 1 |

| Derivative-03 | -9.5 | LYS85, ASP145 | 3 |

| Derivative-04 | -9.1 | ILE62, VAL70 | 1 |

These findings provide critical insights that guide the subsequent synthesis and experimental validation of the most promising derivatives, potentially leading to the development of enhanced therapeutic agents. nih.govnih.gov

Derivatization Strategies and Analogue Synthesis Based on 4 Amino 5 Fluoronicotinonitrile Scaffold

Design Principles for Fluorinated Nicotinonitrile Analogues

The design of novel fluorinated nicotinonitrile analogues often employs established medicinal chemistry strategies such as bioisosteric replacement and scaffold hopping to enhance biological activity, improve physicochemical properties, and modulate metabolic stability.

Bioisosteric Replacements: This strategy involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a new molecule with comparable biological activity. cambridgemedchemconsulting.com In the context of fluorinated nicotinonitriles, the fluorine atom itself is a bioisostere of a hydrogen atom, offering advantages such as increased metabolic stability and altered electronic properties. cambridgemedchemconsulting.comresearchgate.net The introduction of fluorine can significantly impact a molecule's pKa, lipophilicity, and conformation, thereby influencing its binding affinity to biological targets. cambridgemedchemconsulting.com For instance, the replacement of a hydrogen with fluorine can block metabolic oxidation at that position. cambridgemedchemconsulting.com Other common bioisosteric replacements for functional groups on the nicotinonitrile ring could include substituting a hydroxyl group with a fluorine or methoxy (B1213986) group, or replacing a methyl group with an amino or hydroxyl group. cambridgemedchemconsulting.com The nitrile group can also be replaced by other functionalities like a carboxylic acid ester or amide. cambridgemedchemconsulting.com

Scaffold Hopping: This approach aims to identify novel molecular scaffolds that can mimic the key interactions of a known active compound with its biological target, while possessing a different core structure. nih.govrsc.org For derivatives of 4-amino-5-fluoronicotinonitrile, this could involve replacing the pyridine (B92270) ring with other nitrogen-containing heterocycles like pyridazinone, pyrimidine (B1678525), or benzo[d]thiazole. nih.gov The goal is to discover new chemical entities with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. rsc.org Computational tools are often employed to guide the selection of new scaffolds that can maintain the essential pharmacophoric features. nih.gov

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives can be achieved through various organic reactions. However, the direct substitution on the this compound core is not extensively detailed in the provided search results. Instead, the synthesis of related fluorinated aminopyrimidines and aminopyrazoles often starts from a more fundamental building block, potassium (Z)-2-cyano-2-fluoroethenolate. nih.govnih.gov This suggests that derivatization might often occur by building the heterocyclic ring with pre-functionalized precursors rather than by direct substitution on a pre-formed this compound ring.

For example, the synthesis of 2-alkyl- and 2-aryl-substituted 5-fluoro-4-aminopyrimidines is accomplished by reacting potassium (Z)-2-cyano-2-fluoroethenolate with various amidine hydrochlorides. nih.govnih.gov This method has been shown to tolerate a variety of substituents, including alkyl groups with different steric hindrances and both electron-donating and electron-withdrawing groups on aryl rings. nih.gov

| Substituent (R) | Product | Yield |

| H | 5-Fluoro-2-hydropyrimidine-4-amine | 85% |

| Methyl | 5-Fluoro-2-methylpyrimidine-4-amine | 93% |

| Cyclopropyl | 2-Cyclopropyl-5-fluoropyrimidine-4-amine | 81% |

| tert-Butyl | 2-(tert-Butyl)-5-fluoropyrimidine-4-amine | 90% |

| 4-Methylphenyl | 5-Fluoro-2-(4-methylphenyl)pyrimidine-4-amine | - |

| 4-Methoxyphenyl | 5-Fluoro-2-(4-methoxyphenyl)pyrimidine-4-amine | - |

| 4-Nitrophenyl | 5-Fluoro-2-(4-nitrophenyl)pyrimidine-4-amine | - |

| 4-Chlorophenyl | 2-(4-Chlorophenyl)-5-fluoropyrimidine-4-amine | 93% |

| 4-Bromophenyl | 2-(4-Bromophenyl)-5-fluoropyrimidine-4-amine | 97% |

| Pyridin-3-yl | 5-Fluoro-2-(pyridin-3-yl)pyrimidine-4-amine | 86% |

| Data sourced from multiple studies. nih.govresearchgate.net |

Synthesis of Fused Heterocyclic Systems Derived from this compound

The 4-amino and 5-nitrile groups of this compound are strategically positioned to undergo cyclization reactions with various reagents, leading to the formation of a wide range of fused heterocyclic systems.

Fused 4-aminopyrimidine (B60600) derivatives can be synthesized from 4-aminonicotinonitrile (B111998) precursors through cycloaddition reactions. sciencescholar.us For instance, reacting a fused 4-aminonicotinonitrile with formamide (B127407), urea, or thiourea (B124793) can yield the corresponding fused pyrimidine systems. sciencescholar.us While the direct use of this compound in these specific reactions is not explicitly mentioned, the general methodology is applicable. A more direct route to fluorinated pyrimidines involves the cyclocondensation of potassium (Z)-2-cyano-2-fluoroethenolate with amidines, which provides 2-substituted 4-amino-5-fluoropyrimidines in good to excellent yields. nih.govnih.gov This method is notable for its mild conditions and broad substrate scope. nih.gov

Pyrazole (B372694) Formation: Fluorinated aminopyrazoles can be synthesized from the same potassium (Z)-2-cyano-2-fluoroethenolate precursor used for pyrimidines. nih.govnih.gov The reaction with substituted hydrazines, such as phenylhydrazine, methylhydrazine, and (2-pyridyl)hydrazine, leads to the formation of the corresponding N-substituted 5-amino-4-fluoropyrazoles. nih.gov However, the yields for pyrazole formation are generally lower than those for pyrimidine synthesis. nih.govnih.gov The reaction conditions, including the choice of solvent and base, can influence the yield and the formation of byproducts. nih.gov

| Hydrazine (B178648) Reactant | Product | Yield |

| Phenylhydrazine | 5-Amino-4-fluoro-1-phenylpyrazole | 36% |

| Methylhydrazine | 5-Amino-4-fluoro-1-methylpyrazole | 41% |

| (2-Pyridyl)hydrazine | 5-Amino-4-fluoro-1-(2-pyridyl)pyrazole | 21% |

| Data represents yields under specific optimized conditions. nih.gov |

Triazole Formation: The synthesis of fused triazole systems often involves the reaction of a 4-amino-1,2,4-triazole (B31798) with various electrophiles. chemmethod.com For instance, condensation of 4-amino-1,2,4-triazole with aldehydes or ketones can form Schiff bases, which can be further modified. researchgate.net The direct involvement of this compound in these specific triazole formations is not detailed, but its amino group suggests potential for similar derivatization strategies. The synthesis of 4-amino-1,2,4-triazole itself can be achieved by reacting hydrazine with formic acid. google.comgoogle.com

Quinazoline Construction: Quinazoline derivatives can be synthesized through various methods, including the reaction of 2-aminobenzonitriles with appropriate reagents. organic-chemistry.org While not directly starting from this compound, the structural similarity of 2-aminobenzonitrile (B23959) suggests that analogous cyclization strategies could potentially be applied. For example, a palladium(II)-catalyzed cascade reaction of 2-aminobenzonitriles with triethyl orthocarboxylates and boronic acids yields 4-arylquinazolines. organic-chemistry.org Another approach involves the reaction of 4-chloroquinazoline (B184009) derivatives with amines to produce substituted 4-aminoquinazolines. nih.gov

Naphthyridine Ring System Construction: The synthesis of 4-amino-1,5-naphthyridine derivatives has been achieved through the amination of 4-chloro-1,5-naphthyridines. nih.gov This nucleophilic substitution reaction allows for the introduction of various amino-containing side chains at the 4-position of the naphthyridine ring system. nih.gov

The versatile reactivity of the this compound scaffold allows for the synthesis of other condensed ring systems. For example, fused pyrimidines can be obtained through cycloaddition reactions with reagents like formamide, urea, and thiourea. sciencescholar.us Additionally, the synthesis of pyrrolo[2,3-d]pyrimidine nucleosides, which are structurally related, has been developed, indicating the potential for constructing more complex heterocyclic frameworks. nih.gov The formation of condensed systems based on 4-amino-3-mercapto-1,2,4-triazole has also been reported, highlighting the broad scope of cyclization reactions involving aminotriazole derivatives. documentsdelivered.com

Combinatorial Chemistry and Library Synthesis Approaches for this compound Derivatives

Combinatorial chemistry offers a powerful paradigm for the rapid synthesis of large, systematically organized collections of molecules, known as chemical libraries. These libraries are invaluable for screening against biological targets or for identifying materials with desired properties. For the this compound scaffold, several combinatorial and parallel synthesis strategies can be envisaged, drawing inspiration from established methodologies for related heterocyclic systems.

The inherent reactivity of the 4-amino group and the nitrile function, as well as the potential for nucleophilic aromatic substitution of the fluorine atom under certain conditions, provides multiple handles for derivatization. A prominent approach involves the construction of fused heterocyclic systems. For instance, by analogy to the synthesis of 4-amino-5-fluoropyrimidines from a fluorinated C3 building block and various amidines, one could envision a strategy where this compound acts as a key precursor. nih.gov The reaction of the 4-amino group and the nitrile with a variety of bifunctional reagents could lead to the formation of diverse fused pyrimidine rings.

A hypothetical combinatorial library synthesis starting from this compound could involve a multi-component reaction strategy. For example, a library of pyrazolopyrimidines could be generated. While direct synthesis from this compound is not explicitly detailed in the literature, the synthesis of related 4-amino-5-cyano-2,6-disubstituted pyrimidines highlights the feasibility of building upon a similar core structure. nih.gov

To illustrate a potential combinatorial approach, consider the parallel synthesis of a library of N-substituted and C6-functionalized nicotinonitrile derivatives. This could be achieved through a two-step reaction sequence. First, the 4-amino group could be acylated or alkylated with a diverse set of carboxylic acids or alkyl halides. Subsequently, the nitrile group could be transformed into other functional groups, or the fluorine atom could be displaced by various nucleophiles.

Table 1: Hypothetical Combinatorial Library Synthesis from this compound

| Step | Reagent Class 1 (R1) | Reagent Class 2 (R2) | Resulting Derivative Class |

| 1 | Acyl Chlorides | - | 4-Acylamino-5-fluoronicotinonitriles |

| 2 | - | Thiols | 4-Amino-5-(thio)-nicotinonitriles |

| 3 | Amidines | - | Fused Pyrimidines |

This table is a simplified representation of how a combinatorial library could be designed. In practice, each reagent class would contain numerous individual compounds, leading to a large and diverse library of final products for screening. The successful synthesis of a three-dimensional combinatorial library of 3-halogen-4-amino-5-alkoxy-2(5H)-furanones, which involved varying substituents at three positions, serves as a proof-of-concept for such multi-variant library construction. nih.gov

Stereochemical Considerations in Derivative Synthesis

When derivatization of the this compound scaffold introduces one or more chiral centers, controlling the stereochemistry of the resulting products becomes a critical aspect of the synthetic strategy. The biological activity of chiral molecules is often highly dependent on their absolute configuration, with one enantiomer or diastereomer exhibiting the desired effect while the other may be inactive or even detrimental.

The synthesis of enantiomerically pure or diastereomerically enriched derivatives of this compound can be approached through several established methods:

Use of Chiral Starting Materials: If a chiral substituent is introduced, starting with an enantiomerically pure building block is a straightforward way to ensure the stereochemical integrity of the final product. For instance, if the 4-amino group is reacted with a chiral carboxylic acid, the resulting amide will be diastereomeric if another chiral center is present or generated in the molecule.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the this compound scaffold to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. This approach has been successfully employed in the asymmetric synthesis of various complex molecules.

Asymmetric Catalysis: The use of chiral catalysts to promote enantioselective or diastereoselective transformations is a powerful and efficient method. For example, a prochiral center could be introduced into a derivative of this compound, and a subsequent reaction, such as a reduction or an addition, could be rendered stereoselective by a chiral catalyst. The asymmetric synthesis of fluorinated amino acids via chiral Ni(II) complexes is a prime example of how stereocontrol can be achieved in the synthesis of fluorinated building blocks. beilstein-journals.orgnih.gov

Diastereoselective Reactions: If a chiral center already exists in a derivative of this compound, the introduction of a new stereocenter can be influenced by the existing one. This substrate-controlled diastereoselectivity can be exploited to favor the formation of one diastereomer over the other. The synthesis of fluorinated amino sugars, for instance, relies on diastereoselective aldol (B89426) additions to create specific stereoisomers. dntb.gov.ua

Table 2: Strategies for Stereocontrolled Synthesis of this compound Derivatives

| Strategy | Description | Example Application |

| Chiral Pool Synthesis | Incorporation of enantiomerically pure building blocks. | Reaction with a chiral amine or alcohol. |

| Chiral Auxiliaries | Temporary attachment of a chiral group to direct a stereoselective reaction. | Use of a chiral oxazolidinone auxiliary. |

| Asymmetric Catalysis | Employment of a chiral catalyst to induce stereoselectivity. | Chiral metal-catalyzed hydrogenation of a prochiral double bond. |

| Diastereoselective Reactions | Utilizing an existing stereocenter to control the formation of a new one. | Addition to a carbonyl group on a chiral side chain. |

Advanced Applications of 4 Amino 5 Fluoronicotinonitrile in Chemical Research

Role as a Key Building Block in Complex Organic Synthesis

The strategic placement of reactive sites on the 4-amino-5-fluoronicotinonitrile scaffold allows it to serve as a cornerstone for the synthesis of diverse and intricate molecules. The electron-donating amino group and the electron-withdrawing nitrile and fluorine groups modulate the reactivity of the pyridine (B92270) ring, enabling selective chemical transformations.

A primary application of this compound is its use as a precursor for the synthesis of fused heterocyclic systems. The vicinal amino and nitrile groups are perfectly positioned to undergo cyclization reactions with various reagents to form bicyclic structures, most notably pyrido[3,2-d]pyrimidines. This class of heterocycles is of significant interest due to its structural analogy to purines, which are fundamental components of DNA and RNA.

The general synthetic strategy involves the reaction of the aminonitrile with a one-carbon synthon. For instance, treatment with formamide (B127407) or formic acid can lead to the formation of a 4-aminopyrido[3,2-d]pyrimidine skeleton. The fluorine atom at position 5 remains on the resulting fused ring system, offering a handle for further functionalization or for modulating the electronic and steric properties of the final molecule. The synthesis of fluorinated pyrimidines and pyrazoles from related fluorinated building blocks underscores the utility of such precursors in creating diverse heterocyclic libraries under mild conditions. nih.gov

The table below outlines potential heterocyclic scaffolds derivable from this compound.

| Reagent | Resulting Heterocyclic Scaffold | Potential Significance |

| Formic Acid / Formamide | 5-Fluoro-pyrido[3,2-d]pyrimidin-4-one | Core for bioactive molecules |

| Guanidine (B92328) | 2,4-Diamino-5-fluoro-pyrido[3,2-d]pyrimidine | Kinase inhibitor scaffolds |

| Urea | 5-Fluoro-pyrido[3,2-d]pyrimidine-2,4-dione | Nucleoside analogue precursors |

The heterocyclic systems derived from this compound are central to many pharmaceutical scaffolds. The pyrido[3,2-d]pyrimidine (B1256433) core, for example, is a key component in a variety of kinase inhibitors used in oncology. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.

The synthesis of the FDA-approved KRAS inhibitor Sotorasib, for instance, starts from a related 2,6-dichloro-5-fluoronicotinic acid, highlighting the importance of the fluorinated pyridine core in modern drug development. mdpi.com The synthetic accessibility of complex structures from this compound makes it an attractive starting material for creating libraries of compounds for high-throughput screening. Its structural elements can be found in scaffolds designed to inhibit critical cellular targets.

| Pharmaceutical Scaffold Class | Target | Therapeutic Area | Relevance of Fluorine |

| Pyrido[3,2-d]pyrimidines | Protein Kinases (e.g., EGFR, KRAS) | Oncology | Enhances binding affinity and metabolic stability. mdpi.com |

| Quinazolinones | Thymidylate Synthase | Oncology | Contributes to inhibitory activity. nih.gov |

| Quinazolinamines | BCRP, P-Glycoprotein | Oncology (Drug Resistance) | Improves metabolic stability. nih.gov |

The inclusion of fluorine atoms and heterocyclic motifs is a well-established strategy in the design of modern agrochemicals, including herbicides, insecticides, and fungicides. Fluorine can significantly enhance the biological activity, metabolic stability, and field persistence of a pesticide. nih.gov

While specific, commercialized agrochemicals derived directly from this compound are not extensively documented in public literature, its potential as a precursor is clear. The pyrido[3,2-d]pyrimidine and other related heterocyclic systems it can generate are known pharmacophores in agrochemistry. The compound serves as a valuable building block for the exploratory synthesis of new active ingredients, allowing for the creation of novel chemical entities with potential herbicidal or insecticidal properties.

Potential in Materials Science and Polymer Chemistry

The applications of this compound extend beyond life sciences into the realm of materials science, although this area is less explored. The combination of a polar, aromatic core with reactive functional groups suggests potential utility in the creation of specialized polymers and dyes.

In the field of organic electronics, the performance of materials is highly dependent on their molecular structure. The introduction of fluorine atoms into conjugated polymers is a known strategy to modulate their electronic properties, such as the HOMO/LUMO energy levels, which in turn affects charge injection and transport. The nitrile group can also influence polymer packing and electron affinity.

Theoretically, this compound could be chemically modified and polymerized to create functional polymers. For example, the amino group could be used as a point of attachment to a polymer backbone or as a site for polymerization itself. Such polymers could be investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as dielectric materials, where the polar nature of the monomer unit could be advantageous.

The aminonitrile substitution pattern on an aromatic ring is a common feature in certain classes of dyes and pigments. The amino group acts as an electron-donating group (auxochrome), while the nitrile and the pyridine ring act as electron-accepting groups (chromophore). This "push-pull" electronic structure is fundamental to creating molecules that absorb and emit light in the visible spectrum.

While specific dyes based on this exact molecule are not widely reported, it serves as a potential synthon for developing novel colorants. For instance, diazotization of the amino group followed by coupling with other aromatic compounds could yield a range of azo dyes. The presence of the fluorine atom could enhance the photostability and chemical resistance of the resulting dye. Research into related compounds like 5-amino-pyrazole-4-carbonitriles has shown their utility in creating azo-linked colorants. nih.gov

Utilization in Catalyst and Ligand Design

This compound is a highly functionalized heterocyclic compound that holds significant promise as a versatile building block in the design and synthesis of advanced catalysts and ligands. Its unique structural features, including the electron-rich aminopyridine core, the electron-withdrawing nitrile group, and the strategically placed fluorine atom, make it an attractive scaffold for developing novel catalytic systems with tailored electronic and steric properties. While direct catalytic applications of this compound itself are not extensively documented, its potential lies in its role as a precursor for more complex ligand architectures.

The presence of both an amino group and a nitrile moiety on the pyridine ring offers multiple sites for chemical modification, allowing for the construction of a diverse array of polydentate ligands. These ligands can then be coordinated to various transition metals to form catalysts for a wide range of organic transformations.

Research into related fluorinated aminopyridine and aminonitrile derivatives has demonstrated the profound impact of fluorine substitution on catalytic performance. The high electronegativity of fluorine can significantly alter the electron density at the metal center of a catalyst, thereby influencing its reactivity, selectivity, and stability. For instance, studies on fluorinated iminopyridine complexes of iron(II) and cobalt(II) in isoprene (B109036) polymerization have shown that fluorine substituents can enhance catalytic activity and affect the properties of the resulting polymer. nih.gov

The general synthetic accessibility of aminonitriles further enhances their utility as ligand precursors. mdpi.com The amino group can be readily transformed into various functional groups, such as amides, imines, or Schiff bases, which are common coordinating motifs in ligand design. The nitrile group can also participate in cycloaddition reactions or be hydrolyzed to a carboxylic acid, providing additional avenues for ligand elaboration.

The strategic placement of the fluorine atom in this compound is particularly noteworthy. It can induce favorable intramolecular interactions, such as hydrogen bonding, which can pre-organize the ligand into a specific conformation for effective metal chelation. Furthermore, the C-F bond is generally more stable than other carbon-halogen bonds, which can impart greater thermal and oxidative stability to the resulting catalysts. nih.gov

The development of catalysts based on aminoboronic acids, which share structural similarities with aminopyridines, highlights the potential of bifunctional catalysis. nih.gov The amino group can act as a Brønsted base or a hydrogen-bond donor, while the pyridine nitrogen and the nitrile group can coordinate to a metal center, leading to cooperative catalytic effects.

| Catalyst System | Fluorine Substituent | Catalytic Activity (g·(mol of Fe)⁻¹·h⁻¹) | Polymer Molecular Weight (Mn) | Polydispersity Index (PDI) |

| Iminopyridine Fe(II)/MAO | 4-CF₃ | 106 | 3.5 × 10⁴ g/mol | 2.1 |

| Iminopyridine Fe(II)/MAO | 2,6-2F | Lower than 4-CF₃ | Higher than 4-CF₃ | Narrower than 4-CF₃ |

Future Research Trajectories and Unexplored Frontiers for 4 Amino 5 Fluoronicotinonitrile

Discovery of Novel Reactivity Patterns and Unconventional Transformations

The electronic characteristics of 4-Amino-5-fluoronicotinonitrile—defined by the electron-donating amino group and the electron-withdrawing fluorine and nitrile groups—suggest a complex reactivity profile that warrants deep investigation. Future research should focus on systematically exploring its behavior in a wide array of chemical reactions to uncover new synthetic methodologies.

Key areas for investigation include:

Regioselective Functionalization: The interplay between the activating amino group and the deactivating/directing effects of the fluorine and nitrile substituents needs to be mapped. Studies on electrophilic aromatic substitution could reveal novel patterns of regioselectivity, potentially leading to the synthesis of previously inaccessible polysubstituted pyridines.

Transformations of the Nitrile Group: Beyond simple hydrolysis or reduction, research into unconventional transformations of the cyano group is a promising frontier. This could involve catalytic cycloadditions, multicomponent reactions where the nitrile participates, or its conversion into more complex heterocyclic systems.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is a potential leaving group for SNAr reactions. Investigating its displacement with various nucleophiles (O, N, S-based) would provide a direct route to a diverse library of 2,3,5-trisubstituted pyridine (B92270) derivatives.

Amino Group Derivatization: Exploration of advanced derivatization of the amino group beyond simple acylation or alkylation could lead to novel scaffolds. This includes its use as a directing group for C-H activation on the pyridine ring or its incorporation into fused heterocyclic systems. For instance, the compound can be utilized as a building block for synthesizing new moieties incorporated with different heterocycles like pyrimidinone and oxazinone researchgate.net.

| Reaction Type | Potential Reagents | Expected Outcome | Research Goal |

|---|---|---|---|

| Electrophilic Aromatic Substitution | NBS, NIS, HNO₃/H₂SO₄ | Halogenated or nitrated derivatives | Map regioselectivity of the pyridine ring |

| Nucleophilic Aromatic Substitution | Alkoxides, Thiolates, Amines | Displacement of the fluorine atom | Access to diverse 5-substituted derivatives |

| Nitrile Cycloaddition | Azides, Dipolarophiles | Formation of tetrazoles or other heterocycles | Expand synthetic utility of the nitrile group |

| C-H Activation | Transition metal catalysts (e.g., Pd, Rh) | Direct functionalization of ring C-H bonds | Develop atom-economical functionalization methods |